N-[3-[(4aR,5R,7aR)-2-amino-5-(trifluoromethyl)-4,4a,5,7-tetrahydrofuro[3,4-d][1,3]thiazin-7a-yl]-4-fluorophenyl]-5-(difluoromethyl)pyrazine-2-carboxamide
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Overview
Description
Elenbecestat,also known as E2609 is a BACE1 inhibitor. By inhibiting BACE, a key enzyme in the production of Aβ peptides, E2609 decreases the formation of these peptides which can aggregate into toxic oligomers and protofibrils and eventually form amyloid plaques in the brain.
Scientific Research Applications
Synthesis and Chemical Properties
- Synthesis Techniques : The compound has been synthesized using various techniques like Suzuki cross-coupling reactions, which involve the reaction of boronic acids with halogenated compounds to form more complex molecules (Ahmad et al., 2021).
- Computational Chemistry Insights : Density Functional Theory (DFT) calculations have been used to understand the electronic and nonlinear optical properties of related pyrazine compounds. Parameters like HOMO-LUMO energy gaps and hyperpolarizability have been studied, providing insights into the electronic behavior of these compounds (Ahmad et al., 2021).
Biological Applications
- Antimicrobial Activity : Some derivatives of pyrazine-2-carboxamide have shown antimicrobial activity, including actions against specific strains of bacteria and fungi (Senthilkumar et al., 2021).
- Potential in Cancer Research : Certain pyrazine derivatives have shown effectiveness in inhibiting the proliferation of cancer cell lines, indicating potential therapeutic applications in oncology (Liu et al., 2016).
Chemical Interactions and Synthesis
- Chemical Reactivity and Synthesis : Studies have explored the reactivity of similar compounds, leading to the synthesis of new molecular structures. This includes interactions with various chemical agents, which is crucial for designing compounds with desired properties (Saloutin et al., 1994).
Properties
CAS No. |
1388149-39-0 |
---|---|
Molecular Formula |
C19H15F6N5O2S |
Molecular Weight |
491.4124 |
IUPAC Name |
N-[3-[(4aR,5R,7aR)-2-amino-5-(trifluoromethyl)-4,4a,5,7-tetrahydrofuro[3,4-d][1,3]thiazin-7a-yl]-4-fluorophenyl]-5-(difluoromethyl)pyrazine-2-carboxamide |
InChI |
InChI=1S/C19H15F6N5O2S/c20-11-2-1-8(29-16(31)13-5-27-12(4-28-13)15(21)22)3-9(11)18-7-32-14(19(23,24)25)10(18)6-33-17(26)30-18/h1-5,10,14-15H,6-7H2,(H2,26,30)(H,29,31)/t10-,14+,18-/m0/s1 |
InChI Key |
ZKKFSFUYHYWFFE-FWVNDXEPSA-N |
SMILES |
C1C2C(OCC2(N=C(S1)N)C3=C(C=CC(=C3)NC(=O)C4=NC=C(N=C4)C(F)F)F)C(F)(F)F |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
E2609; E-2609; E 2609, Elenbecestat. |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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